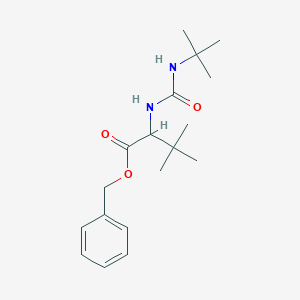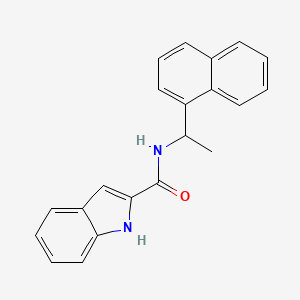
N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(naphtalén-1-yl)éthyl)-1H-indole-2-carboxamide: est un composé organique synthétique qui présente un groupement naphtalène lié à un noyau indole
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du N-(1-(naphtalén-1-yl)éthyl)-1H-indole-2-carboxamide implique généralement la réaction de la 1-(naphtalén-1-yl)éthanone avec l'acide indole-2-carboxylique en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, la garantie de la pureté et la mise en œuvre de processus rentables et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupement naphtalène, conduisant à la formation de dérivés de la naphtoquinone.
Réduction: Les réactions de réduction peuvent cibler le groupe carbonyle de l'indole-2-carboxamide, conduisant potentiellement à des dérivés d'amine.
Réactifs et conditions courants:
Oxydation: Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction: Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) en conditions anhydres.
Substitution: Electrophiles tels que les halogènes (par exemple, le brome) ou les groupes nitro (par exemple, l'acide nitrique) en conditions acides ou basiques.
Produits majeurs:
Oxydation: Dérivés de la naphtoquinone.
Réduction: Dérivés d'amine.
Substitution: Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Biologie: En recherche biologique, il sert de sonde pour étudier les interactions des dérivés de l'indole avec les cibles biologiques, telles que les enzymes et les récepteurs.
Industrie: Dans le secteur industriel, il peut être utilisé dans la synthèse de matériaux avancés, y compris les polymères et les colorants, en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action du N-(1-(naphtalén-1-yl)éthyl)-1H-indole-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques d'intérêt .
Applications De Recherche Scientifique
Biology: In biological research, it serves as a probe to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-(1-(naphtalén-1-yl)éthyl)formamide
- N-(1-naphtyl)éthylènediamine
- Ethanone, 1-(1-naphtalényl)-
Unicité: Le N-(1-(naphtalén-1-yl)éthyl)-1H-indole-2-carboxamide se démarque par sa combinaison de groupements naphtalène et indole, qui confèrent des propriétés électroniques et stériques uniques. Cela le rend particulièrement précieux dans les applications nécessitant des interactions spécifiques avec des cibles biologiques ou la création de matériaux avancés .
Propriétés
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

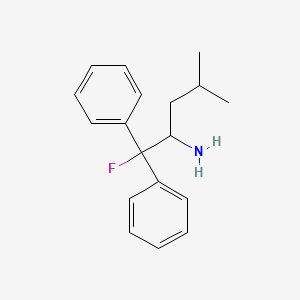

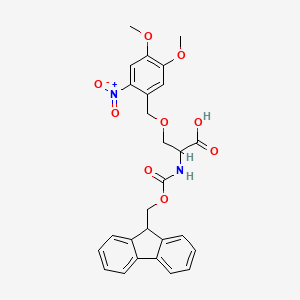


![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
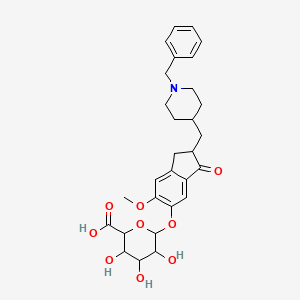

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
